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Initial Clarification: This document details the discovery and development of pepinemab
(VX15/2503), a monoclonal antibody targeting Semaphorin 4D (SEMA4D), developed by
Vaccinex, Inc. It is important to distinguish this from VX-150, a NaV1.8 inhibitor for pain
developed by Vertex Pharmaceuticals, as the nomenclature can be a source of confusion. This
guide will focus exclusively on pepinemab.

Introduction

Pepinemab (formerly VX15/2503) is a humanized lgG4 monoclonal antibody that represents a
novel therapeutic approach for both neurodegenerative diseases and oncology.[1] Its
mechanism of action centers on the inhibition of Semaphorin 4D (SEMAA4D), a signaling protein
implicated in the regulation of neuroinflammation, immune cell infiltration in tumors, and
vascular permeability.[1][2] This guide provides a comprehensive overview of the discovery,
preclinical development, and clinical evaluation of pepinemab, with a focus on the technical
details relevant to researchers and drug development professionals.

Mechanism of Action: Targeting SEMA4D

SEMAA4D, also known as CD100, is a transmembrane protein that can be cleaved to a soluble
form. It exerts its biological effects primarily through binding to its high-affinity receptor, Plexin-
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B1, and to a lesser extent, Plexin-B2.[3] In the context of disease, SEMA4D signaling has been
shown to be a key driver of pathology.

Role in Neurodegenerative Diseases

In the central nervous system (CNS), SEMA4D is upregulated on neurons in response to stress
or injury.[4][5] It then binds to Plexin-B1 receptors on astrocytes and microglia, the resident
immune cells of the brain.[4][5] This interaction triggers a cascade of events leading to:

o Astrocyte Reactivity: Astrocytes transition from a supportive, homeostatic state to a reactive,
inflammatory phenotype. This is characterized by morphological changes and a
downregulation of essential functions, including the expression of glutamate transporters
(EAAT-2) and glucose transporters (GLUT-1).[5][6] The loss of these transporters impairs
neurotransmitter recycling and energy metabolism at the synapse.

o Microglial Activation: SEMA4D signaling promotes the activation of microglia, leading to the
release of pro-inflammatory cytokines and contributing to a chronic neuroinflammatory state.

[41[7]

« Inhibition of Oligodendrocyte Precursor Cell (OPC) Differentiation: SEMA4D can prevent
OPCs from maturing into myelin-producing oligodendrocytes, thereby hindering
remyelination of damaged neurons.[4]

By blocking the interaction of SEMA4D with its receptors, pepinemab is designed to prevent
these detrimental effects, thereby preserving astrocyte function, reducing neuroinflammation,
and creating a more permissive environment for neuronal health and repair.[4]

Role in Oncology

In the tumor microenvironment, SEMA4D is expressed by tumor cells and plays a crucial role in
immune evasion.[8] It acts as a negative guidance cue for immune cells, effectively creating a
barrier that prevents cytotoxic T lymphocytes (CTLs) from infiltrating the tumor core.[8]
Furthermore, SEMAA4D signaling promotes the accumulation and function of myeloid-derived
suppressor cells (MDSCs) and regulatory T cells (Tregs), which further dampen the anti-tumor
immune response.[9]

Pepinemab's blockade of SEMA4D is intended to:
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» "Open the Gates" of the Tumor: By neutralizing SEMA4D, pepinemab allows for the

infiltration of CTLs into the tumor.[8]

e Reprogram the Tumor Microenvironment: It reduces the number and suppressive activity of

MDSCs and Tregs, shifting the balance towards a more pro-inflammatory, anti-tumor

environment.[8][9]

This mechanism of action suggests a synergistic potential for pepinemab in combination with

immune checkpoint inhibitors.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and clinical

evaluation of pepinemab.

Table 1: Properties of Pepinemab

Property Value Reference(s)
Humanized 1gG4 Monoclonal

Molecule Type _ [3][10]
Antibody
Semaphorin 4D

Target [1]
(SEMA4D/CD100)

Binding Affinity (EC50) 52.14 ng/mL [11]

Molecular Weight 145.5 kD [10][12]
3.7 days (at 1 mg/kg) to 20

Half-life ys o/kg) [10]

days (at 20 mg/kg)

Table 2: Key Preclinical Findings
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Model System Key Finding Reference(s)
Slowed brain atrophy and
YAC128 Mouse Model of ) N
) ) improved some cognitive and [13]
Huntington's Disease ) o
behavioral deficits.
Prevented loss of GABAergic
CVN Mouse Model of )
) ] synapses and restored spatial [5]1[6]
Alzheimer's Disease )
memory and learning.
Pepinemab blocked SEMA4D-
i induced reduction in GLUT-1
In Vitro Human Astrocyte ]
and MCT-4 expression and [5][11]

Cultures

reversed deficits in glucose

uptake.

Syngeneic Mouse Tumor
Models

Anti-SEMA4D antibody
treatment delayed tumor
growth, increased T-cell
infiltration, and showed
synergy with checkpoint
inhibitors.

[3](8]

Table 3: Overview of Key Clinical Trials
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Trial Name
(NCT ID)

Disease Phase

Key Design
Reference(s)
Features

SIGNAL-HD
(NCT02481674)

Huntington's

Disease

Randomized,
double-blind,
placebo-
controlled; 265
participants
(early manifest
and late Al
prodromal); 20
mg/kg
pepinemab or
placebo monthly

for 18 months.

SIGNAL-AD
(NCT04381468)

Alzheimer's
) 1b/2
Disease

Randomized,
double-blind,
placebo-
controlled; 50
participants with
mild cognitive
o [16][17][18]
Impairment or
mild dementia;
40 mg/kg
pepinemab or
placebo monthly

for 12 months.

Table 4: Key Clinical Trial Outcomes
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Trial Endpoint Result p-value Reference(s)
HD-Cognitive o
Significant
SIGNAL-HD Assessment )
) Improvement
(Early Manifest Battery (HD- ) ) 0.007 [8]
_ with pepinemab
Cohort) CAB) Composite
vs. placebo.
Index
Apathy Severity Significant
(Problem reduction with
_ _ 0.02 [8]
Behaviors pepinemab vs.
Assessment) placebo.
) Significant
Brain Atrophy o
reduction in
(Caudate ) Not Reported [8]
atrophy with
Nucleus) )
pepinemab.
) ) Prevented loss of
Brain Metabolic _ o
o metabolic activity
Activity (FDG- ] ) Not Reported [8]
in most brain
PET) ,
regions.
. ) Statistically
Brain Metabolic o
. significant
Activity (FDG- ) )
SIGNAL-AD ) ] increase with Not Reported [17]
PET in medial )
pepinemab vs.
temporal cortex)
placebo.
Reduction in the
Plasma Glial increase of
Fibrillary Acidic plasma GFAP in Not Reported

Protein (GFAP)

patients with
MCI.

Signaling Pathways

The following diagrams illustrate the SEMA4D signaling pathways in neurological and

oncological contexts.
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SEMAA4D Signaling in the Central Nervous System

Pepinemab

Astrocyte

Reactive Astrocyte

A

(Inflammatory Phenotype)

Loss of Homeostatic Function:
I ——» - Decreased GLUT-1 (Glucose Transport)
- Decreased EAAT-2 (Glutamate Uptake)

Neuron (Stressed/Injured) Binds Plexin-B1
A
Upregulation +
Neuron
Binds ‘
Plexin-B1

Microglia

P Activated Microglia

Pro-inflammatory
Cytokine Release

Click to download full resolution via product page

Caption: SEMA4D signaling in neurodegeneration and its inhibition by pepinemab.

SEMAA4D Signaling in the Tumor Microenvironment
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Therapeutic Outcome

T L Adlows —----1 CTL Infiltration into Tumor
L
——————— e__\qd_s_t_o ————— Lg Reduced Immune Suppression

Tumor Microenvironment

Blockade of
Tumor Infiltration
Myeloid-Derived € s i Immune Suppression
Suppressor Cell (MDSC)

1
Activates

Tumor Cell

Tumor Cell Expression @ Inhibits Infiltration Cytotoxic T Lymphocyte (TL) | 77T Plexin-B1
A

] T

Binds

Click to download full resolution via product page

Caption: SEMA4D signaling in the tumor microenvironment and its reversal by pepinemab.

Experimental Protocols

This section details the methodologies for key experiments cited in the development of
pepinemab.

Preclinical Experimental Protocols
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o Objective: To assess the direct effects of SEMA4D on astrocyte function and the ability of
pepinemab to block these effects.

e Methodology:

o Astrocyte Isolation and Culture: Primary human astrocytes (e.g., CC-2565) are cultured in
astrocyte growth medium according to the supplier's instructions. Cells are plated on poly-
L-lysine coated plates to facilitate attachment.

o SEMAA4D Stimulation: Recombinant human SEMAA4D is added to the culture medium at
varying concentrations to determine the optimal dose for inducing a reactive phenotype.

o Pepinemab Blockade: In parallel experiments, astrocytes are pre-incubated with
pepinemab at various concentrations for a specified time (e.g., 1 hour) before the addition
of SEMA4D.

o Endpoint Analysis: After a defined incubation period (e.g., 48 hours), cells are harvested
for analysis.

» Western Blotting: To quantify the expression levels of GLUT-1, MCT-4, and EAAT-2.
» Immunocytochemistry: To visualize morphological changes and protein localization.

» Glucose Uptake Assay: To functionally assess changes in glucose transport, often using
a fluorescently-labeled glucose analog.[5][11]

» Objective: To evaluate the in vivo efficacy of pepinemab in a mouse model of Alzheimer's-like
pathology.

» Methodology:

o Animal Model: CVN (APPSwDI/NOS2-/-) mice, which develop amyloid plaques,
neuroinflammation, and cognitive deficits.

o Treatment Regimen: Mice are treated with weekly intraperitoneal injections of a mouse
analog of pepinemab or an isotype control antibody, typically starting at an age before
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significant pathology is established (e.g., 26 weeks) and continuing for a defined period
(e.g., to 38 weeks of age).[5][6][19]

o Behavioral Testing: Cognitive function is assessed using standardized tests such as the
Radial Arm Water Maze to evaluate spatial memory and learning.[19]

o Histopathological Analysis: After the treatment period, brains are harvested, fixed, and
sectioned for immunohistochemical analysis.

» Immunohistochemistry: Staining for markers of astrocyte reactivity (GFAP), synaptic
density (e.g., synaptophysin), and specific neuronal populations (e.g., somatostatin,
neuropeptide Y).[19]

Clinical Trial Protocols

o Objective: To evaluate the safety, tolerability, and efficacy of pepinemab in patients with
Huntington's Disease or Alzheimer's Disease.

e General Methodology:
o Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[7][18]

o Patient Population: Defined inclusion and exclusion criteria based on disease stage (e.g.,
early manifest HD, mild cognitive impairment due to AD).[7][18]

o Intervention: Monthly intravenous infusions of pepinemab (20 mg/kg in SIGNAL-HD, 40
mg/kg in SIGNAL-AD) or placebo.[7][18]

o Efficacy Assessments:

» Cognitive Batteries: HD-Cognitive Assessment Battery (HD-CAB) in SIGNAL-HD, and
CDR-SB and ADAS-Cog13 in SIGNAL-AD.[7][18] The HD-CAB includes tests such as
the Symbol Digit Modalities Test, Paced Tapping, One Touch Stockings of Cambridge,
Emotion Recognition, Trail Making B, and the Hopkins Verbal Learning Test.

» Global Impression of Change: Clinical Global Impression of Change (CGIC).[7]

o Biomarker Analysis:
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= Neuroimaging: Volumetric MRI to assess brain atrophy and FDG-PET to measure brain
metabolic activity.[13][14]

» Fluid Biomarkers: Measurement of plasma GFAP and other relevant markers from blood
and cerebrospinal fluid (CSF).

o Objective: To assess changes in regional brain glucose metabolism as a measure of
neuronal and synaptic activity.

e Protocol Outline:

o Patient Preparation: Patients are required to fast for a specified period (typically 4-6 hours)
prior to the scan to ensure stable blood glucose levels.

o Radiotracer Injection: A standardized dose of 18F-FDG is administered intravenously.

o Uptake Period: A quiet uptake period of 30-60 minutes in a dimly lit room to minimize
sensory and cognitive stimulation.

o Image Acquisition: PET scans are acquired for a specified duration (e.g., 15-30 minutes).

o Image Analysis: PET images are co-registered with the patient's MRI for anatomical
localization. Standardized Uptake Value Ratios (SUVRS) are calculated for predefined
brain regions of interest by normalizing the uptake in these regions to a reference region
with stable metabolism (e.g., cerebellum or pons).[14][20]

¢ Objective: To quantify levels of GFAP in plasma as a biomarker of astrocyte reactivity.
e Methodology (based on Meso Scale Discovery S-PLEX platform):
o Principle: An ultrasensitive electrochemiluminescence (ECL) immunoassay.[21][22]
o Procedure:
= A 96-well plate is coated with a biotinylated anti-GFAP capture antibody.

» Patient plasma samples and calibrators are added to the wells.
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» ATURBO-BOOST™ conjugated anti-GFAP detection antibody is added.

» After washing, a TURBO-TAG™ reagent is added, which binds to the TURBO-
BOOST™ label.

» Read buffer is added, and the plate is read on an MSD instrument, which applies a
voltage to the well, initiating an ECL reaction that is quantified.[21][22]

Conclusion

The development of pepinemab represents a targeted approach to modulating the
neuroinflammatory and immunosuppressive processes driven by SEMA4D. Preclinical studies
have established a strong biological rationale for its mechanism of action in both
neurodegenerative diseases and oncology. Clinical trials, particularly the SIGNAL-HD study,
have provided encouraging evidence of cognitive and biomarker benefits in Huntington's
Disease. The ongoing evaluation in Alzheimer's Disease and various cancers will further
elucidate the therapeutic potential of this novel immunotherapy. The data and protocols
summarized in this guide provide a technical foundation for researchers and clinicians
interested in the continued development and application of SEMA4D-targeted therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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